(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE
Description
(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a piperidine ring, a bromophenyl group, and a quinoline moiety
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O/c29-23-12-10-22(11-13-23)27-19-25(24-8-4-5-9-26(24)30-27)28(32)31-16-14-21(15-17-31)18-20-6-2-1-3-7-20/h1-13,19,21H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZBDKHVVJDIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a piperidine ring and a benzyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a bromophenyl group and a thiazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a bromophenyl group and a piperazine ring
Uniqueness
(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE is unique due to its combination of a piperidine ring, a bromophenyl group, and a quinoline moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
